molecular formula C16H16N2O2S3 B2357645 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea CAS No. 2310142-25-5

1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea

Cat. No.: B2357645
CAS No.: 2310142-25-5
M. Wt: 364.5
InChI Key: OAXPFYHQWNENKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea is a complex organic compound featuring multiple thiophene rings. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea typically involves the condensation of thiophene derivatives with urea under controlled conditions. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of microwave irradiation and specific catalysts like potassium t-butoxide can enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Lewis acids like aluminum chloride (AlCl3) facilitate electrophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The thiophene rings can interact with various biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

IUPAC Name

1-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-(thiophen-2-ylmethyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S3/c19-13(9-18-16(20)17-8-12-2-1-6-22-12)15-4-3-14(23-15)11-5-7-21-10-11/h1-7,10,13,19H,8-9H2,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXPFYHQWNENKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.